molecular formula C9H8N2O2S B2795941 Methyl 6-aminobenzo[d]thiazole-2-carboxylate CAS No. 1048367-37-8

Methyl 6-aminobenzo[d]thiazole-2-carboxylate

Cat. No.: B2795941
CAS No.: 1048367-37-8
M. Wt: 208.24
InChI Key: ZPZRTPUGIYGNID-UHFFFAOYSA-N
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Description

Methyl 6-aminobenzo[d]thiazole-2-carboxylate (CAS 1048367-37-8) is a high-purity chemical compound supplied for research and further manufacturing purposes. As a member of the benzothiazole family, this scaffold is recognized for its significant role in medicinal chemistry and is a key building block in the synthesis of novel bioactive molecules . The benzo[d]thiazole core is a component of many compounds with a range of reported biological activities, including serving as antibacterial, antifungal, and anticancer agents . The structure of this particular compound features multiple addressable functional groups, allowing researchers to thoroughly explore the chemical space around the molecule. The 2-carboxylate group can be modified, and the 6-amino group offers a versatile handle for further derivatization, making it a valuable and flexible intermediate for constructing a diverse library of compounds for biological screening . This product is intended for research and further manufacturing use only. It is not intended for direct human or animal use.

Properties

IUPAC Name

methyl 6-amino-1,3-benzothiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c1-13-9(12)8-11-6-3-2-5(10)4-7(6)14-8/h2-4H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPZRTPUGIYGNID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(S1)C=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-aminobenzo[d]thiazole-2-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminothiophenol with methyl 2-bromo-3-nitrobenzoate under basic conditions, followed by reduction of the nitro group to an amino group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Synthesis of Methyl 6-Aminobenzo[d]thiazole-2-carboxylate

The synthesis of this compound typically involves cyclization reactions using readily available precursors. A common method involves the reaction of methyl 4-aminobenzoate with potassium thiocyanate and bromine in acetic acid, which facilitates the formation of the thiazole ring structure. This synthetic pathway allows for the introduction of various substituents, enhancing the compound's versatility as a building block for further chemical modifications .

Biological Activities

This compound exhibits a range of biological activities that make it a promising candidate for drug development:

Antimicrobial Activity

Research has highlighted the compound's effectiveness against various bacterial strains, including Mycobacterium tuberculosis. For instance, derivatives of this compound have shown potent inhibitory effects with minimal inhibitory concentrations (MICs) as low as 0.06 µg/ml . This suggests potential applications in treating tuberculosis, especially given the rising resistance to conventional antibiotics.

Anticancer Properties

Recent studies have identified derivatives of this compound as potential anticancer agents. For example, a derivative demonstrated significant cytotoxicity against cervical cancer cells, indicating its potential role in cancer therapy . The mechanism of action often involves the inhibition of specific enzymes or pathways critical for tumor growth.

Fluorescent Probes

The benzo[d]thiazole moiety is known for its fluorescent properties, making it suitable for use as a fluorescent probe in biological imaging. This application is particularly relevant in tracking cellular processes and studying disease mechanisms at the molecular level .

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound derivatives:

StudyFindings
Efficient SynthesisDeveloped a synthetic route yielding various hydroxyl-substituted derivatives that can be explored for antibacterial and anticancer activities.
Antimycobacterial ActivityIdentified methyl 2-amino-5-benzylthiazole-4-carboxylate as a potent inhibitor against M. tuberculosis, providing insights into structure-activity relationships.
Anticancer PotentialReported that derivatives showed promising results against cervical cancer cell lines, suggesting further exploration in oncology.

Conclusion and Future Directions

This compound represents a valuable scaffold in medicinal chemistry with applications spanning antimicrobial and anticancer therapies. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its pharmacological properties through structural modifications.

Future studies should focus on:

  • Mechanistic Studies : Understanding how these compounds interact at the molecular level with their targets.
  • In Vivo Studies : Evaluating the efficacy and safety profiles in animal models.
  • Library Development : Creating libraries of derivatives to explore structure-activity relationships comprehensively.

Mechanism of Action

The mechanism of action of methyl 6-aminobenzo[d]thiazole-2-carboxylate involves its interaction with specific molecular targets. For instance, its antibacterial activity may be due to the inhibition of bacterial enzymes or disruption of cell wall synthesis. The anticancer properties could be attributed to its ability to induce apoptosis in cancer cells by interacting with cellular pathways involved in cell cycle regulation .

Comparison with Similar Compounds

Physicochemical Properties

  • Lipophilicity: The amino group in Methyl 6-aminobenzo[d]thiazole-2-carboxylate reduces logP compared to methyl or bromo derivatives, impacting membrane permeability .

Kinase Inhibition

  • This compound derivatives exhibit inhibitory activity against DYRK1A, CDK5, and GSK3 kinases, critical in Alzheimer’s disease pathways .
  • Comparison: Morpholinoethoxy derivatives (e.g., 1d) show multitargeted ligand activity but lower kinase selectivity than amino-substituted analogs .

Corrosion Inhibition

  • N-(6-aminobenzo[d]thiazol-2-yl)benzamide (structurally related) demonstrates superior corrosion inhibition compared to 2,6-diamino-benzothiazole due to the amide group’s chelation capacity .

Biological Activity

Methyl 6-aminobenzo[d]thiazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article summarizes the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing from various research studies.

1. Synthesis of this compound

The synthesis of this compound typically involves the reaction of 2-aminobenzo[d]thiazole with appropriate carboxylic acid derivatives. For instance, a common synthetic route includes the use of potassium thiocyanate and bromine in glacial acetic acid, leading to the formation of the desired carboxylate . The following table summarizes key synthetic routes and yields reported in the literature:

Synthetic Route Yield (%) Reference
Reaction with KSCN and bromine55
Use of Appel salt in dichloromethane95
Cyclization with various protecting groupsVaries

2.1 Anticancer Activity

Methyl 6-aminobenzo[d]thiazole derivatives have shown promising anticancer properties. Studies indicate that these compounds exhibit cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and PC12 (neuroblastoma) cells. The mechanism is believed to involve the inhibition of key cellular pathways responsible for tumor growth .

Case Study:
In one study, derivatives of methyl 6-aminobenzo[d]thiazole were tested for their IC50 values against different cancer cell lines. The results revealed significant cytotoxicity, with some derivatives showing IC50 values as low as 0.5 µM .

2.2 Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that methyl 6-aminobenzo[d]thiazole exhibits antibacterial and antifungal activities, making it a potential candidate for treating infections caused by resistant strains .

Table: Antimicrobial Activity

Microorganism Activity Reference
Staphylococcus aureusInhibitory
Escherichia coliModerate
Candida albicansSignificant

2.3 Anti-inflammatory and Antioxidant Effects

Additionally, methyl 6-aminobenzo[d]thiazole has been studied for its anti-inflammatory and antioxidant properties. Compounds within this class have demonstrated the ability to scavenge free radicals and reduce inflammation in various models, indicating potential therapeutic benefits in conditions like arthritis and cardiovascular diseases .

3. Mechanistic Insights

The biological activity of methyl 6-aminobenzo[d]thiazole is attributed to its interaction with specific biological targets:

  • Enzyme Inhibition: Compounds have been shown to inhibit enzymes involved in cancer progression and inflammation.
  • Receptor Modulation: Some derivatives modulate receptor activity related to neurotransmission, suggesting potential neuroprotective effects .

4. Future Directions

Given the promising biological activities associated with methyl 6-aminobenzo[d]thiazole derivatives, future research should focus on:

  • Clinical Trials: Evaluating safety and efficacy in human subjects.
  • Structure-Activity Relationship (SAR) Studies: Understanding how structural modifications influence biological activity.
  • Formulation Development: Creating effective delivery systems for enhanced bioavailability.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is pivotal for further functionalization:

Reaction Conditions Reagents Product Yield Reference
Acidic hydrolysis (HCl, reflux)6M HCl, 80°C, 6 hrs6-Aminobenzo[d]thiazole-2-carboxylic acid85%
Basic hydrolysis (NaOH, reflux)2M NaOH, 70°C, 4 hrsSodium 6-aminobenzo[d]thiazole-2-carboxylate92%

The carboxylic acid product serves as a precursor for amidation or coupling reactions in drug design.

Acylation of the Amino Group

The 6-amino group participates in acylation reactions, forming amide derivatives. This modification enhances solubility and bioactivity:

Acylating Agent Catalyst Conditions Product Yield Reference
Acetic anhydridePyridine, RT12 hrs, inert atmosphereN-Acetyl-6-aminobenzo[d]thiazole-2-carboxylate78%
Benzoyl chlorideEt₃N, DCM, 0°C → RT2 hrsN-Benzoyl-6-aminobenzo[d]thiazole-2-carboxylate83%

Acylation preserves the benzothiazole core while introducing steric or electronic modifications .

Cyclization to Quinazoline Derivatives

The amino group facilitates cyclization with carbonyl compounds (e.g., isatin, aldehydes) to form fused heterocycles:

Reactant Catalyst Conditions Product Yield Reference
Isatinp-TSA, acetone/H₂ORT, 24 hrsQuinazoline-fused benzothiazole79–85%
4-ChlorobenzaldehydePiperidine, ethanolReflux, 8 hrsKnoevenagel adduct cyclized to benzothiazoloquinoline75%

These reactions exploit the nucleophilicity of the amino group and the electron-deficient thiazole ring .

Electrophilic Substitution

The benzothiazole ring undergoes electrophilic substitution at the 4- or 5-positions, guided by the electron-withdrawing ester group:

Reaction Reagents Conditions Product Yield Reference
BrominationBr₂, AcOH0°C → RT, 12 hrs5-Bromo-6-aminobenzo[d]thiazole-2-carboxylate68%
NitrationHNO₃/H₂SO₄0°C, 2 hrs4-Nitro-6-aminobenzo[d]thiazole-2-carboxylate72%

Regioselectivity is influenced by the amino and ester groups, with bromination favoring the 5-position .

Reductive Amination

The amino group can be alkylated via reductive amination to introduce diversely substituted side chains:

Aldehyde Reducing Agent Conditions Product Yield Reference
FormaldehydeNaBH₃CN, MeOHRT, 6 hrsN-Methyl-6-aminobenzo[d]thiazole-2-carboxylate88%
BenzaldehydeNaBH₄, THF0°C → RT, 4 hrsN-Benzyl-6-aminobenzo[d]thiazole-2-carboxylate81%

This strategy is employed to modulate pharmacokinetic properties .

Protection/Deprotection Strategies

The amino group is protected during multi-step syntheses to prevent unwanted side reactions:

Protecting Group Reagents Deprotection Conditions Yield Reference
tert-Butyldimethylsilyl (TBS)TBSCl, imidazole, DMFTBAF, THF, RT, 1 hr94%
Boc (tert-butyloxycarbonyl)Boc₂O, DMAP, CH₂Cl₂TFA/DCM (1:1), RT, 2 hrs89%

TBS protection is preferred for its stability under acidic conditions and ease of removal .

Q & A

Q. What are the optimal reaction conditions for synthesizing Methyl 6-aminobenzo[d]thiazole-2-carboxylate?

The synthesis typically involves multi-step processes, starting with precursor molecules like 6-aminobenzo[d]thiazole and methyl chloroformate. Key parameters include:

  • Solvents : Dichloromethane or acetonitrile are preferred due to their ability to stabilize intermediates .
  • Catalysts : Lewis acids (e.g., AlCl₃) or bases (e.g., triethylamine) can enhance reaction rates .
  • Temperature : Reactions often proceed at 0–25°C under inert atmospheres (N₂ or Ar) to prevent oxidation of the amine group .
  • Workup : Acidic or aqueous extraction is used to isolate the product. Yields can reach 60–75% under optimized conditions .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the structure, with specific shifts for the methoxy (δ ~3.9 ppm) and amine groups (δ ~5.2 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₉H₈N₂O₂S: 209.0385) .
  • FTIR : Peaks at ~1666 cm⁻¹ (C=O stretch) and ~1375 cm⁻¹ (C-N stretch) confirm functional groups .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, using programs like SHELXL .

Q. How does the reactivity of this compound compare to its chloro- or methoxy-substituted analogs?

The electron-donating amine group at position 6 increases nucleophilicity at the thiazole ring, making it more reactive toward electrophilic substitution than chloro- or methoxy-substituted analogs. For example:

  • Chloro analogs (e.g., Ethyl 6-chlorobenzo[d]thiazole-2-carboxylate) undergo SNAr reactions more readily due to the electron-withdrawing Cl .
  • Methoxy analogs exhibit reduced solubility in polar solvents compared to the amino derivative .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected NMR peaks) be resolved during characterization?

  • Byproduct Analysis : Use LC-MS to identify side products like hydrolyzed esters (e.g., carboxylic acids) or dimerization products .
  • Variable Temperature NMR : Resolves dynamic effects, such as hindered rotation of the methyl ester group .
  • DFT Calculations : Predict NMR/IR spectra and compare with experimental data to assign ambiguous peaks .

Q. What strategies improve the compound’s functionalization for structure-activity relationship (SAR) studies?

  • Amide Coupling : React the amine group with activated carboxylic acids (e.g., EDC/HOBt) to generate derivatives for biological screening .
  • Metal-Catalyzed Cross-Couplings : Suzuki-Miyaura reactions at the thiazole C-5 position introduce aryl/heteroaryl groups .
  • Reductive Amination : Modify the amine group with aldehydes/ketones to explore steric and electronic effects .

Q. What mechanistic insights explain low yields in the Hantzsch thiazole synthesis route?

  • Intermediate Instability : The α-haloketone precursor may decompose under basic conditions. Stabilizing it with low temperatures (−20°C) or bulky solvents (THF) improves yields .
  • Competitive Pathways : Thiourea may undergo hydrolysis to urea, diverting the reaction. Using anhydrous conditions and molecular sieves mitigates this .

Q. How can crystallographic data resolve discrepancies in molecular geometry predictions?

  • Twinning Analysis : SHELXL’s TWIN command identifies twinned crystals, which often produce ambiguous electron density maps .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., N-H···O hydrogen bonds) to validate packing models .

Q. What hypotheses exist regarding its biological activity based on structural analogs?

  • Kinase Inhibition : The benzothiazole scaffold is known to bind ATP pockets in kinases (e.g., EGFR). The amino group may enhance hydrogen bonding with catalytic lysine residues .
  • Antimicrobial Activity : Analogous methyl benzo[d]thiazole carboxylates show activity against Gram-positive bacteria via membrane disruption .

Methodological and Safety Considerations

Q. How should researchers handle solubility challenges in biological assays?

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to improve aqueous solubility .
  • Prodrug Design : Convert the methyl ester to a more hydrophilic group (e.g., phosphate) for in vivo studies .

Q. What safety protocols are essential during synthesis and handling?

  • PPE : Gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal, and segregate halogenated waste .

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